molecular formula C23H22ClFN2O4S B3544251 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B3544251
M. Wt: 476.9 g/mol
InChI Key: DBIWRWJJZSAXPL-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a sulfonyl group, a fluorobenzyl group, and a methoxy-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and fluorobenzyl derivatives, such as:

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-16-3-12-22(31-2)21(13-16)26-23(28)15-27(14-17-4-8-19(25)9-5-17)32(29,30)20-10-6-18(24)7-11-20/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIWRWJJZSAXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide

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